N-Methyl-1-naphthalenecarboxamide
Overview
Description
N-Methyl-1-naphthalenecarboxamide is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Methyl-1-naphthalenecarboxamide is a novel fungicidal compound that primarily targets the fungus Rhizoctonia solani
Mode of Action
Studies have shown that the compound causes significant morphological changes in rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased surface warts . These changes suggest that this compound may interfere with the structural integrity or function of the fungal cell wall or membrane.
Biochemical Pathways
These DEGs are significantly enriched in functions related to cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . This suggests that this compound may affect multiple biochemical pathways related to cell wall and membrane structure and function.
Result of Action
The result of this compound’s action is the inhibition of Rhizoctonia solani growth. The compound causes significant morphological changes in the fungus, including hyphal swelling and deformities . Additionally, the compound induces a red secretion and progressive creeping growth in the mycelium . These effects likely contribute to the compound’s fungicidal activity.
Biochemical Analysis
Biochemical Properties
N-Methyl-1-naphthalenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450 . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to interact with receptors such as muscarinic, serotonin, and dopamine receptors . These interactions can lead to changes in cell signaling and gene expression, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and receptors, modulating their activity and function. For instance, its inhibitory effects on acetylcholinesterase and monoamine oxidase are well-documented . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its effects can vary depending on the experimental setup and duration . Long-term studies are essential to understand the compound’s potential therapeutic applications and any adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that this compound can inhibit enzymes and modulate receptor activity at specific dosages . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function. For instance, this compound’s inhibitory effects on cytochrome P450 can impact the metabolism of other compounds . Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed within various tissues . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been observed to localize within specific cellular compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular localization is crucial for predicting the compound’s effects and potential therapeutic applications.
Properties
IUPAC Name |
N-methylnaphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKAODVKCSVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187608 | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-33-7 | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-naphthamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-1-naphthalenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.